Bilobol

概要

準備方法

合成経路と反応条件

5-{8(Z),-ペンタデセニル}レソルシノールの合成は通常、レソルシノールを適切なアルケニルハライドでアルキル化し、塩基性条件下で行います。反応は、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で、炭酸カリウム(K2CO3)を塩基として行うことができます。 反応混合物を加熱するとアルキル化プロセスが促進され、目的のアルケニルレソルシノールが生成されます .

工業的生産方法

5-{8(Z),-ペンタデセニル}レソルシノールの工業的生産は、植物などの天然源から化合物を抽出し、クロマトグラフィー技術を使用して精製する方法で行うことができます。 あるいは、最適化されたアルキル化反応により、大規模合成を実現し、最終生成物の高収率と高純度を確保することができます .

化学反応の分析

反応の種類

5-{8(Z),-ペンタデセニル}レソルシノールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、キノンまたは他の酸化誘導体を形成するために酸化することができます。

還元: 還元反応では、アルケニル基をアルキル基に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: パラジウム触媒(Pd/C)の存在下で水素ガス(H2)などの還元剤が使用されます。

主な生成物

酸化: キノンまたは他の酸化誘導体の形成。

還元: アルキルレソルシノールへの変換。

置換: 臭素化またはニトロ化誘導体の形成.

科学的研究の応用

5-{8(Z),-ペンタデセニル}レソルシノールには、次のような科学研究における応用があります。

化学: 他のポリフェノール化合物の合成における前駆体として使用されます。

生物学: さまざまな癌細胞株に対する細胞毒性について研究されています。

医学: 抗癌療法における潜在的な用途について調査されています。

作用機序

5-{8(Z),-ペンタデセニル}レソルシノールの作用機序は、細胞成分との相互作用によって細胞毒性を引き起こすことを含みます。この化合物は細胞膜を標的にし、その完全性を破壊することで細胞死を引き起こします。 さらに、細胞シグナル伝達経路を妨害し、癌細胞のアポトーシス(プログラム細胞死)を引き起こす可能性があります .

類似化合物との比較

類似化合物

ビロボル: 類似の生物活性を示す別のアルケニルレソルシノール。

カドルモノエン: アルケニル鎖の長さが異なる関連化合物。

トリフカトルA2: 類似の構造的特徴を持つ別のポリフェノール化合物

独自性

生物活性

Bilobol, a compound derived from the fruits of Ginkgo biloba, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of this compound's biological activity, including its synthesis, pharmacological effects, and case studies that highlight its potential therapeutic applications.

Chemical Structure and Synthesis

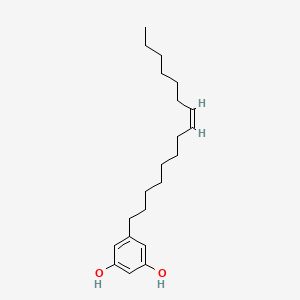

This compound, chemically known as 5-pentadecenylresorcinol, is synthesized from 3,5-dihydroxybenzoic acid through a series of reactions. A notable study achieved a concise total synthesis of this compound in ten steps with an overall yield of 51% . The structure-activity relationship (SAR) studies conducted on this compound have demonstrated its cytotoxic effects against various cancer cell lines, particularly human KB carcinoma cells .

Table 1: Synthesis Overview of this compound

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Initial Synthesis | 51 |

| 2 | Cytotoxic Assay | Variable |

Biological Activities

This compound exhibits a range of biological activities that contribute to its potential health benefits:

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties, which play a crucial role in protecting cells from oxidative stress. This activity is essential for preventing cellular damage and reducing the risk of chronic diseases .

Anti-cancer Effects

Several studies have highlighted this compound's cytotoxic effects against cancer cells. For instance, one study reported that this compound significantly inhibited the proliferation of KB carcinoma cells, suggesting its potential as an anti-cancer agent .

Immune Modulation

This compound has been shown to stimulate immune responses, enhancing the body's ability to fight infections and diseases. Its immunomodulatory effects are particularly relevant in the context of cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further research in the development of natural antimicrobial agents .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cell Viability Study : A study evaluated the effects of this compound on cell viability across different fractions derived from Ginkgo biloba fruit pulp. The results indicated that this compound was one of the most active components, significantly affecting cell viability in various conditions .

- Comparative Analysis : In another investigation comparing various extracts from Ginkgo biloba, this compound was identified as a major bioactive component contributing to the extract's overall efficacy in promoting health benefits related to cognitive function and circulation improvement .

Table 2: Summary of Case Studies on this compound

特性

IUPAC Name |

5-[(Z)-pentadec-8-enyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h7-8,16-18,22-23H,2-6,9-15H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGAUFMQYWZJAB-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872874 | |

| Record name | 5-(8Z-Pentadecenyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22910-86-7 | |

| Record name | Bilobol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22910-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(8Z-Pentadecenyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bilobol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSK9KWM3T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。